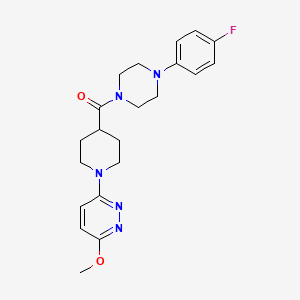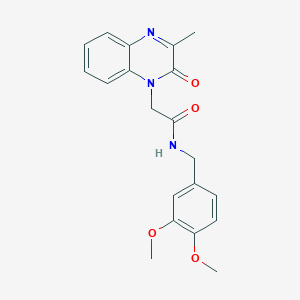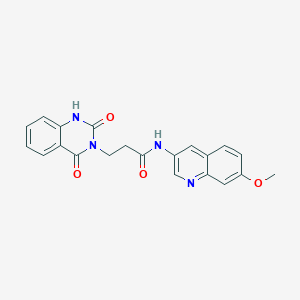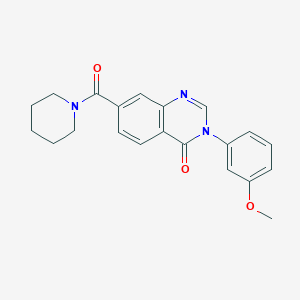![molecular formula C23H24N2O4 B10996909 2-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10996909.png)
2-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 2-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Preparation Methods
Synthetic Routes::
Suzuki–Miyaura Coupling: This compound can be synthesized via Suzuki–Miyaura cross-coupling reactions. In this process, an organoboron reagent (usually an aryl or heteroaryl boron compound) reacts with an aryl halide (e.g., aryl bromide or aryl chloride) in the presence of a palladium catalyst.
Other Methods: Additional synthetic routes may involve multistep processes, such as cyclization reactions or amide bond formation.
- Information on large-scale industrial production methods for this specific compound is limited. research and development efforts may explore scalable routes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups or substituents.
Scientific Research Applications
Chemistry: Investigating its reactivity, stereochemistry, and novel derivatives.
Biology: Studying its interactions with biological targets (e.g., receptors, enzymes).
Medicine: Exploring its potential as a drug candidate (e.g., anticancer, anti-inflammatory).
Industry: Developing new materials or catalysts based on its structure.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets (e.g., proteins, nucleic acids).
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore other isoquinoline derivatives, such as N-cyclopropyl-2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide
Properties
Molecular Formula |
C23H24N2O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N2O4/c1-28-20-10-7-15(13-21(20)29-2)11-12-24-22(26)19-14-25(16-8-9-16)23(27)18-6-4-3-5-17(18)19/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3,(H,24,26) |
InChI Key |
YLKIIYILENDZPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-benzothiazol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B10996834.png)

![N-(1H-indol-5-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10996842.png)
![N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B10996856.png)
![N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10996857.png)

![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-acetamidophenyl)butanamide](/img/structure/B10996865.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10996869.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide](/img/structure/B10996874.png)

![7-chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10996897.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B10996905.png)
![N-[4-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10996928.png)

